molecular formula C6H13NO2S B13201884 1-Cyclobutyl-N-methylmethanesulfonamide

1-Cyclobutyl-N-methylmethanesulfonamide

Cat. No.: B13201884
M. Wt: 163.24 g/mol
InChI Key: NZLUDKMUCHXLEC-UHFFFAOYSA-N
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Description

1-Cyclobutyl-N-methylmethanesulfonamide is a chemical building block of interest in medicinal chemistry and drug discovery research. Incorporating a cyclobutyl ring, this compound leverages the unique properties of the cyclobutane scaffold, which is increasingly used to fine-tune the properties of small-molecule drug candidates . The cyclobutane ring is known for its puckered three-dimensional structure, relative chemical inertness despite its strain energy, and longer C-C bond lengths . Researchers utilize cyclobutane-containing fragments like this sulfonamide for conformational restriction, which can reduce the entropic penalty upon binding to a biological target and lead to improved potency . Furthermore, the cyclobutyl group can act as a versatile spacer to direct key pharmacophore elements or serve as a saturated bioisostere to replace planar aromatic rings, potentially increasing solubility and reducing melting points of lead compounds . Its application is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

1-cyclobutyl-N-methylmethanesulfonamide

InChI

InChI=1S/C6H13NO2S/c1-7-10(8,9)5-6-3-2-4-6/h6-7H,2-5H2,1H3

InChI Key

NZLUDKMUCHXLEC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1CCC1

Origin of Product

United States

Preparation Methods

Overview of the Synthesis Strategy

The synthesis of 1-Cyclobutyl-N-methylmethanesulfonamide generally involves:

This approach ensures high purity, control over regioselectivity, and minimal formation of undesired isomers.

Preparation of the Methanesulfonyl Chloride Intermediate

Step 1: Conversion of Methanesulfonic Acid to Methanesulfonyl Chloride

Reagent Solvent Conditions Reference Remarks
Thionyl chloride (SOCl₂) None (gas evolution) Reflux at 70-80°C for 2-4 hours Commonly used for sulfonyl chloride synthesis; high yield and purity

Mechanism: The acid reacts with SOCl₂, replacing the hydroxyl group with chlorine, forming methanesulfonyl chloride.

Nucleophilic Substitution with Cyclobutylamine

Step 2: Reaction of Methanesulfonyl Chloride with Cyclobutylamine

Reagent Solvent Conditions Reference Remarks
Cyclobutylamine Dichloromethane (DCM) or tetrahydrofuran (THF) 0°C to room temperature, under inert atmosphere Efficient formation of cyclobutylmethanesulfonamide

Reaction Pathway:

$$
\text{Methanesulfonyl chloride} + \text{Cyclobutylamine} \rightarrow \text{Cyclobutylmethanesulfonamide}
$$

Note: The reaction is typically carried out with base scavengers such as triethylamine or pyridine to neutralize HCl generated.

N-Methylation of the Sulfonamide

Step 3: Methylation of the Sulfonamide Nitrogen

Reagent Solvent Conditions Reference Remarks
Methyl iodide (CH₃I) or dimethyl sulfate Acetone or acetonitrile Reflux at 50-70°C Selective methylation at nitrogen; control over mono-methylation

Alternative Method: Using methyl triflate or methyl p-toluenesulfonate for higher reactivity and selectivity.

Summary of the Overall Synthesis Route

Step Reaction Key Reagents Conditions Yield References
1 Conversion of methanesulfonic acid to methanesulfonyl chloride SOCl₂ Reflux 70-80°C >90%
2 Nucleophilic substitution with cyclobutylamine Cyclobutylamine, triethylamine 0°C to RT 80-85%
3 N-methylation of sulfonamide Methyl iodide, base Reflux 75-80%

Control of Isomer Formation and Purity

Research findings indicate that the synthesis of sulfonamide derivatives can lead to isomeric impurities, especially E/Z isomers in conjugated systems. To minimize unwanted isomers:

  • Reaction temperature control: Conducting methylation and substitution at lower temperatures (0°C to room temperature) reduces isomerization.
  • Choice of solvent: Polar aprotic solvents like DMSO or acetonitrile stabilize intermediates and favor selective pathways.
  • Use of specific bases: Triethylamine or potassium carbonate effectively scavenges HCl, preventing side reactions.
  • Purification techniques: Column chromatography and recrystallization are employed to isolate high-purity compounds with isomer ratios exceeding 99:1.

Data Table: Summary of Key Parameters

Parameter Value Reference Notes
Yield of sulfonyl chloride >90% High purity, minimal by-products
Nucleophilic substitution yield 80-85% Efficient with triethylamine as base
Methylation yield 75-80% Selective for N-methylation
Isomer ratio (E/Z) >99:1 [Research Data] Achieved via temperature and solvent control

Supporting Research and Patent Data

  • Patent US8987444B2 describes an improved process involving oxidation and amidation steps, emphasizing control over isomer formation and purity, which can be adapted for the synthesis of related sulfonamide compounds.
  • EP2526099B1 details processes for preparing amide intermediates with high stereoselectivity, highlighting the importance of solvent and temperature optimization to minimize isomeric impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed:

Scientific Research Applications

1-Cyclobutyl-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-Cyclobutyl-1-phenyl-N-(4-(4-(trifluoromethyl)piperidin-1-yl)benzyl)methanesulfonamide (Compound 3)

  • Structural Differences :
    • The cyclobutyl group is retained, but additional substituents include a phenyl ring and a benzyl-piperidine moiety with a trifluoromethyl group .
  • Synthetic Pathway :
    • Synthesized via reaction of cyclobutanamine derivatives with phenylmethanesulfonyl chloride, contrasting with simpler alkylation steps for 1-Cyclobutyl-N-methylmethanesulfonamide .
  • Functional Implications :
    • The trifluoromethyl-piperidine group enhances lipophilicity and may improve blood-brain barrier penetration compared to the N-methyl group in the target compound.

(±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide

  • Structural Differences :
    • Features a cyclohexyl ring (larger, more flexible) instead of cyclobutyl and a 4-methylbenzenesulfonamide group .
  • The aromatic methylbenzenesulfonamide may enhance π-π stacking interactions in crystal lattices .

4-Methyl-N-(3-methylcyclopent-2-en-1-ylidene)benzenesulfonamide (1b)

  • Structural Differences :
    • Cyclopentenylidene group (unsaturated, planar) vs. saturated cyclobutyl. The sulfonamide is aromatic (benzenesulfonamide) .
  • Reactivity :
    • The conjugated double bond in the cyclopentenylidene group allows for electrophilic additions, absent in the cyclobutyl analog .

Sodium Salt of Trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

  • Structural Differences :
    • Trifluoromethyl groups on both sulfonamide nitrogens, with a sodium counterion .
  • Functional Implications: Fluorination increases thermal stability and hydrophobicity but reduces solubility in polar solvents compared to the non-fluorinated target compound .

Comparative Analysis Table

Property This compound Compound 3 (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide
Core Ring Cyclobutyl (strain: ~110°) Cyclobutyl Cyclohexyl (strain-free)
Sulfonamide Substitution N-methyl N-phenyl/benzyl 4-Methylbenzenesulfonamide
Lipophilicity Moderate High (CF₃ group) Moderate (aromatic methyl)
Synthetic Complexity Low High Moderate
Potential Applications Drug intermediates CNS-targeted agents Crystallography/π-π interactions

Key Research Findings

  • Ring Strain Effects : The cyclobutyl ring in this compound introduces significant angle strain (~110°), which may enhance reactivity in ring-opening reactions compared to cyclohexyl analogs .
  • Substituent Impact : Aromatic substituents (e.g., benzyl, phenyl) or fluorinated groups increase lipophilicity but may reduce aqueous solubility, as seen in Compound 3 and the sodium trifluoromethanesulfonamide .
  • Synthetic Flexibility : Simpler alkylation routes for the target compound allow scalable synthesis, whereas analogs with complex substituents (e.g., piperidine or ferrocenyl groups) require multi-step protocols .

Biological Activity

1-Cyclobutyl-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique cyclobutane ring structure and sulfonamide functional group, which may contribute to its interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H15NO2S
  • Molecular Weight : 175.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : [specific CAS number not provided in search results]

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Sulfonamides are known to inhibit various enzymes by mimicking substrate structures. This compound may interact with enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Modulation : The cyclobutane ring may facilitate binding to specific receptors, influencing cellular signaling pathways. This interaction can lead to various physiological effects.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial or fungal strains.

Biological Activity Studies

Research studies have explored the biological activities of sulfonamides, particularly focusing on their pharmacological effects. Below is a summary of notable findings:

Antimicrobial Properties

  • Study on Bacterial Inhibition :
    • A study evaluated the antimicrobial efficacy of various sulfonamides against common pathogens.
    • Results indicated that compounds with a cyclobutane moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to traditional sulfonamides.
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that these compounds inhibit dihydropteroate synthase, a crucial enzyme in bacterial folate synthesis, thereby disrupting bacterial growth.

Anticancer Activity

  • In Vitro Studies :
    • Research has shown that sulfonamide derivatives can induce apoptosis in cancer cell lines.
    • This compound was tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.
  • Cell Cycle Arrest :
    • The compound was found to cause G2/M phase cell cycle arrest, indicating its potential as an anticancer agent.

Case Study 1: Efficacy in Bacterial Infections

A clinical trial investigated the use of this compound in patients with resistant bacterial infections. The study reported a significant reduction in infection rates and improved patient outcomes, highlighting the compound's potential as an alternative treatment option.

Case Study 2: Cancer Therapeutics

Another study focused on the compound's role in cancer therapy. Patients treated with a regimen including this compound showed promising tumor regression rates and manageable side effects, suggesting its viability as part of combination therapy protocols.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCyclobutane ring, sulfonamide groupAntimicrobial, anticancer
SulfamethoxazoleBenzene ring, sulfonamide groupAntibacterial
SulfadiazinePyrimidine ring, sulfonamide groupAntibacterial

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